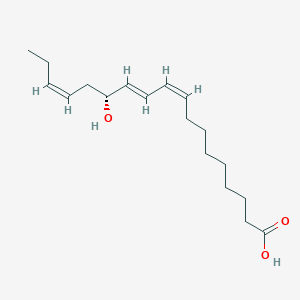![molecular formula C11H25NO2Si B14283711 1-[tert-Butyl(dimethoxy)silyl]piperidine CAS No. 134476-34-9](/img/structure/B14283711.png)
1-[tert-Butyl(dimethoxy)silyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[tert-Butyl(dimethoxy)silyl]piperidine is a compound that belongs to the class of silyl-protected amines. Silyl groups are often used in organic synthesis to protect functional groups from unwanted reactions. This compound is particularly interesting due to its unique structure, which includes a piperidine ring and a tert-butyl(dimethoxy)silyl group. The presence of the silyl group makes it a valuable intermediate in various chemical reactions, especially in the field of organic synthesis.
Preparation Methods
The synthesis of 1-[tert-Butyl(dimethoxy)silyl]piperidine typically involves the reaction of piperidine with tert-butyl(dimethoxy)silyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The reaction conditions often include the use of anhydrous solvents like dimethylformamide (DMF) or acetonitrile to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
1-[tert-Butyl(dimethoxy)silyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The silyl group can be oxidized under specific conditions, leading to the formation of silanols.
Reduction: The compound can be reduced to remove the silyl group, yielding the free amine.
Substitution: The silyl group can be substituted with other functional groups using reagents like fluoride ions, which cleave the Si-O bond.
Common reagents used in these reactions include tetra-n-butylammonium fluoride (TBAF) for deprotection and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[tert-Butyl(dimethoxy)silyl]piperidine has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions at other functional groups without interference from the amine.
Biology: The compound can be used in the synthesis of biologically active molecules, where the silyl group serves as a temporary protecting group that can be removed under mild conditions.
Medicine: It is involved in the synthesis of pharmaceutical intermediates, where the protection of amine groups is crucial for the selective formation of desired products.
Mechanism of Action
The mechanism by which 1-[tert-Butyl(dimethoxy)silyl]piperidine exerts its effects is primarily through the protection of amine groups. The silyl group forms a stable bond with the nitrogen atom of the piperidine ring, preventing it from participating in unwanted side reactions. This protection is particularly useful in multi-step synthesis processes, where selective deprotection can be achieved using specific reagents like fluoride ions .
Comparison with Similar Compounds
1-[tert-Butyl(dimethoxy)silyl]piperidine can be compared with other silyl-protected amines, such as:
Trimethylsilyl-protected amines: These compounds are less sterically hindered and may be more reactive in certain conditions.
Triisopropylsilyl-protected amines: These compounds offer greater steric protection but may require harsher conditions for deprotection.
tert-Butyldiphenylsilyl-protected amines: These compounds provide a balance between steric protection and ease of deprotection.
The uniqueness of this compound lies in its balance of steric protection and reactivity, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
134476-34-9 |
|---|---|
Molecular Formula |
C11H25NO2Si |
Molecular Weight |
231.41 g/mol |
IUPAC Name |
tert-butyl-dimethoxy-piperidin-1-ylsilane |
InChI |
InChI=1S/C11H25NO2Si/c1-11(2,3)15(13-4,14-5)12-9-7-6-8-10-12/h6-10H2,1-5H3 |
InChI Key |
ZRKVEERCKVUJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](N1CCCCC1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)



![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)



![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)




